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Compound of Interest

3-(Piperidin-1-
Compound Name: S
ylmethyl)phenylboronic acid, HCI

Cat. No.: B1453391

An In-Depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCI: Properties,
Reactivity, and Applications in Modern Drug Discovery

Executive Summary

3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional organic compound of
significant interest to the pharmaceutical and synthetic chemistry sectors. Possessing both a
nucleophilic piperidine moiety and an electrophilic boronic acid group, it serves as a versatile
building block, primarily in palladium-catalyzed cross-coupling reactions. Its hydrochloride salt
form generally confers improved stability and handling characteristics compared to the free
base. This guide provides a comprehensive overview of its chemical properties, a plausible
synthetic strategy, its core application in Suzuki-Miyaura coupling, and essential safety
protocols. The insights herein are tailored for researchers, medicinal chemists, and process
development scientists who leverage advanced chemical intermediates for the synthesis of
complex molecular architectures and active pharmaceutical ingredients (APIS).

Core Chemical Identity and Physicochemical
Properties

The unique reactivity of this molecule stems from the spatial and electronic relationship
between the boronic acid group at the meta-position and the basic piperidinylmethyl
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substituent. This arrangement influences its solubility, stability, and performance in catalytic
cycles.

Nomenclature and Structural Identifiers

A clear identification is critical for regulatory and experimental consistency. The compound is
cataloged under several identifiers across major chemical databases.

Parameter Value Source(s)
3-(1-
IUPAC Name piperidinylmethyl)phenylboroni [1]

c acid hydrochloride

CAS Number 1072946-21-4 [11[2][3]
Molecular Formula C12H19BCINO:2 [3]
Molecular Weight 255.55 g/mol [3114]

CYTHVUIHUCIBNP-
INChl Key [1]
UHFFFAOYSA-N

Appearance Solid [5]

Structural Representation

The molecule's three-dimensional structure and the presence of the boronic acid functional
group are central to its utility in cross-coupling chemistry.

Figure 1: Chemical structure of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCI.

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a plausible and scalable pathway can be
designed based on established organometallic and amine chemistry principles. The strategy
involves the formation of the piperidinylmethyl-aryl bond followed by the introduction of the
boronic acid moiety.

Retrosynthetic Analysis
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A logical retrosynthetic approach simplifies the molecule into commercially available starting
materials. The primary disconnections are at the C-B bond and the C-N bond of the benzylic
position. A practical approach involves installing the piperidinylmethyl group first, as the boronic
acid is sensitive to many reaction conditions.

C-N bond formation
(Nucleophilic substitution >| 3-Bromobenzyl bromide
C-B bond formation
3-(Piperidin-1-ylmethyl)bromobenzene

(Lithiation followed by borylation
}
E-(Piperid\n-1-y|methyl)phenylboronic acid, HC} fffffffffffffffffffffffffffffff =>»| Trialkyl borate, e.g., B(OiPr)s

>
(Organolilhium reagent, e.g., n-BuLD

Click to download full resolution via product page

Figure 2: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is an illustrative example based on common laboratory procedures.[6] Yields and
reaction conditions require optimization for large-scale synthesis.

Step 1: Synthesis of 1-((3-bromophenyl)methyl)piperidine

» To a stirred solution of piperidine (1.2 equivalents) in a suitable aprotic solvent (e.g.,
Tetrahydrofuran) at 0 °C, add 3-bromobenzyl bromide (1.0 equivalent) dropwise.

 Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

Purify the crude product via column chromatography to yield the intermediate.

Step 2: Synthesis of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCI

Dissolve 1-((3-bromophenyl)methyl)piperidine (1.0 equivalent) in anhydrous THF and cool
the solution to -78 °C under an inert atmosphere (e.g., Argon).

Add n-Butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir
for 1 hour to ensure complete lithium-halogen exchange.

To this organolithium intermediate, add triisopropyl borate (1.5 equivalents) dropwise, again
maintaining the temperature at -78 °C.

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

Cool the reaction to 0 °C and carefully quench by adding 1 M hydrochloric acid (HCI) until
the pH is acidic (~2-3). This step hydrolyzes the borate ester and forms the hydrochloride
salt.

Extract the aqueous layer with an appropriate solvent (e.g., dichloromethane) to remove
organic impurities.

The aqueous layer containing the product can be concentrated or used to precipitate the
product by adjusting solvent polarity.

Filter the resulting solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry
under vacuum.

Chemical Reactivity and Key Applications

The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling

reactions, a cornerstone of modern C-C bond formation in pharmaceutical development.[7][8]

The Suzuki-Miyaura Cross-Coupling Reaction
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This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron
compound (like our title molecule) and an organohalide or triflate. Its popularity stems from the
mild reaction conditions, high functional group tolerance, and the commercial availability of a
vast array of boronic acids.[9][10] The piperidine moiety in the title compound is generally
stable under these conditions, making it an excellent scaffold for building molecular complexity.

Role as a Coupling Partner in the Catalytic Cycle

The boronic acid enters the catalytic cycle during the transmetalation step, transferring its
organic group (the 3-(piperidin-1-ylmethyl)phenyl moiety) to the palladium center.
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Figure 3: The Suzuki-Miyaura catalytic cycle featuring the boronic acid.

Exemplary Experimental Protocol: Suzuki-Miyaura
Coupling
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This protocol is a general guideline for coupling the title compound with a generic aryl bromide.

o Catalyst Preparation: In a reaction vessel under an inert atmosphere, add the aryl bromide
(1.0 equiv.), 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCI (1.2-1.5 equiv.), a palladium
catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a base (e.g., K2COs or Cs2COs3, 2-3 equiv.).

e Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
and water (e.g., Dioxane/Hz20, Toluene/Hz0).

e Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and
stir until TLC or LC-MS analysis indicates consumption of the limiting reagent.

e Work-up: Cool the reaction to room temperature. Dilute with water and extract with an
organic solvent like ethyl acetate.

 Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSOa or
NazSO0s, filter, and concentrate in vacuo. Purify the residue by flash column chromatography
on silica gel to isolate the biaryl product.

Significance in Medicinal Chemistry

Both the piperidine ring and the boronic acid group are privileged structures in drug design.

» Piperidines: This saturated heterocycle is found in numerous FDA-approved drugs, acting as
a rigid scaffold that can orient substituents in a defined 3D space to optimize binding with
biological targets.[11] Examples include drugs for cancer (Niraparib) and neuropsychiatric
disorders (Preclamol).[11][12]

e Boronic Acids: Initially seen as potentially toxic, boronic acids are now recognized for their
unique ability to form reversible covalent bonds with serine proteases and other enzyme
active sites.[6][13] This has led to successful drugs like the proteasome inhibitor Bortezomib
for treating multiple myeloma.[13]

The combination of these two motifs in a single building block allows for the efficient synthesis
of novel compounds with high potential for biological activity.

Handling, Storage, and Safety
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Proper handling and storage are paramount to ensure user safety and maintain the chemical
integrity of the compound.

Hazard Identification

Based on data for structurally similar aminophenylboronic acid hydrochlorides, the following
hazards are anticipated.[14][15]

Hazard Class Classification GHS Pictogram

o Category 4: Harmful if )
Acute Toxicity, Oral GHSO07 (Exclamation Mark)
swallowed

) ) o Category 2: Causes skin _
Skin Corrosion/Irritation it GHSO07 (Exclamation Mark)
irritation

) Category 1: Causes serious ]
Serious Eye Damage GHSO05 (Corrosion)
eye damage

) Category 3: May cause )
STOT Single Exposure } o GHSO07 (Exclamation Mark)
respiratory irritation

Recommended Handling Procedures

Adherence to good laboratory practice is essential.[16][17]

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),
safety glasses with side shields or goggles, and a lab coat.

e Handling: Avoid generating dust.[16] Do not breathe dust or vapors.[16] Avoid contact with
skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[17]

o First Aid:

o Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact
lenses if present. Seek immediate medical attention.[17]
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o Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
[18]

o Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician.[17]

Storage and Stability

To ensure long-term viability, the following storage conditions are recommended.
» Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17]
e Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.

 Stability: The product is generally stable under normal handling and storage conditions.[16]
The hydrochloride salt form provides protection against premature dehydration or
trimerization (boroxine formation) of the boronic acid group.

Conclusion

3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is a high-value chemical intermediate
strategically designed for modern organic synthesis. Its pre-installed piperidine scaffold
combined with the versatile boronic acid handle makes it an efficient tool for introducing this
important heterocyclic motif into complex molecules via the robust and reliable Suzuki-Miyaura
cross-coupling reaction. For researchers in drug discovery and development, this compound
offers a streamlined pathway to novel biaryl structures with significant therapeutic potential,
reducing synthetic steps and enabling rapid library generation. Proper understanding of its
properties, reactivity, and handling requirements is key to unlocking its full potential in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hcl-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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